1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

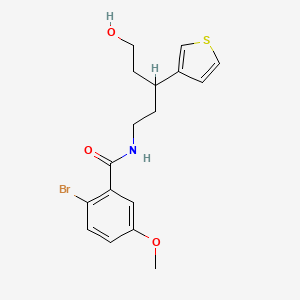

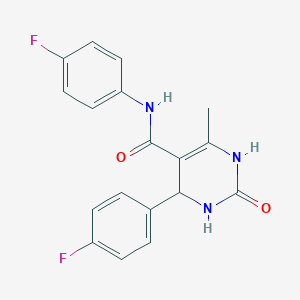

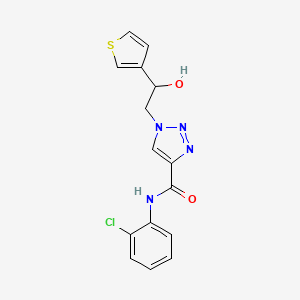

1-(2-Chloro-6-methyl-4-nitrophenyl)-1H-pyrrole, also known as CMNP, is a synthetic compound that has been studied for its potential medicinal applications. It is a heterocyclic aromatic compound containing a six-membered ring with a nitrogen atom in the center and two substituents: a chlorine atom and a nitro group. CMNP has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases, as well as its ability to modulate the activity of various enzymes.

Scientific Research Applications

Insecticidal Activity

1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole (let’s call it Compound X ) has been investigated for its insecticidal properties. Researchers have synthesized a novel series of amides containing N-pyridylpyrazole moieties, to which Compound X belongs . Preliminary bioassay tests demonstrated that some of these compounds exhibit good insecticidal activities against several pests, including Mythimna separata (armyworm), Plutella xylostella (diamondback moth), and Laphygma exigua (beet armyworm). These findings highlight the potential of Compound X as an environmentally benign insecticide.

Calcium Channel Modulation

The ryanodine receptor (RyR), a calcium channel, plays a crucial role in insect physiology. Anthranilic diamides, a class of insecticides, target RyRs. Compound X, with its N-pyridylpyrazole moiety, may interact with RyRs, affecting calcium release and disrupting insect muscle function. This modulation could be explored further for pest control strategies .

Crop Protection

Given the need for novel insecticides to combat resistance, Compound X’s unique mode of action makes it an attractive candidate for crop protection. Its selective activity against Lepidoptera pests, as demonstrated by Rynaxypyr™ (a related compound), underscores its potential in integrated pest management .

Structural Insights

Compound X’s structure has been characterized using techniques like 1H-NMR and elemental analysis. Additionally, single crystal X-ray diffraction revealed the precise arrangement of atoms in Compound X, aiding in understanding its properties and interactions .

properties

IUPAC Name |

1-(2-chloro-6-methyl-4-nitrophenyl)pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-8-6-9(14(15)16)7-10(12)11(8)13-4-2-3-5-13/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCRKRTZVLAUJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N2C=CC=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-imidazo[4,5-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2781135.png)

![2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2781136.png)

![N-(3-chlorophenyl)-2-(2-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-3(2H)-yl)acetamide](/img/structure/B2781141.png)

![tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/no-structure.png)

![N-(3,4-dichlorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2781144.png)